7-Chloro-4-(furan-3-yl)quinoline
Description
Properties
IUPAC Name |
7-chloro-4-(furan-3-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-1-2-12-11(9-4-6-16-8-9)3-5-15-13(12)7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMBAAMWXJDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633438 | |
| Record name | 7-Chloro-4-(furan-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179380-95-1 | |
| Record name | 7-Chloro-4-(furan-3-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of 7 Chloro 4 Furan 3 Yl Quinoline Derivatives
Foundational Synthetic Strategies for Quinoline (B57606) Scaffold Elaboration
The synthesis of the quinoline ring, a benzo-fused N-heterocycle, has been a subject of extensive research for over a century. durham.ac.ukmdpi.com Classical methods provide the bedrock for creating the necessary quinoline precursors, which can then be functionalized to yield the target compound.
Two of the most established methods for quinoline synthesis are the Knorr and the Conrad-Limpach syntheses.
The Knorr quinoline synthesis , first described in 1886, involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (a 2-quinolone). wikipedia.orgsynarchive.com The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org The conditions of the reaction can be critical; for instance, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the competing 4-hydroxyquinoline (B1666331) product. wikipedia.org
The Conrad-Limpach synthesis , discovered in 1887, involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com This reaction can be directed to selectively produce either 4-hydroxyquinolines or 2-hydroxyquinolines based on reaction temperature. At lower temperatures (kinetic control), the reaction yields the 4-hydroxyquinoline, whereas higher temperatures (thermodynamic control) favor the 2-quinolone isomer. quimicaorganica.org The mechanism begins with the formation of a Schiff base, followed by a heat-induced electrocyclic ring closing to form the quinoline ring. wikipedia.org Using an inert, high-boiling solvent like mineral oil can significantly improve reaction yields. wikipedia.org
These classical methods are fundamental for producing substituted quinoline cores, such as 7-chloro-4-hydroxyquinoline, which can then be converted into key intermediates like 4,7-dichloroquinoline (B193633) for further functionalization.
| Classical Synthesis | Reactants | Primary Product | Key Conditions |
| Knorr Synthesis | β-ketoanilide | 2-Hydroxyquinoline | Strong acid (e.g., H₂SO₄, PPA) wikipedia.orgsynarchive.com |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinoline | High temperature (~250 °C), inert solvent wikipedia.orgsynarchive.com |
Targeted Synthesis of 4-Substituted-7-chloroquinolines
Once a suitable 7-chloroquinoline (B30040) precursor, such as 4,7-dichloroquinoline, is obtained, the next critical step is the selective introduction of the furan (B31954) moiety at the C-4 position. The chlorine atom at C-4 is significantly more reactive towards nucleophilic substitution than the one at C-7, allowing for regioselective functionalization. tandfonline.comsemanticscholar.org
The most direct method for synthesizing 7-Chloro-4-(furan-3-yl)quinoline is through a metal-catalyzed cross-coupling reaction. The Suzuki coupling is a highly effective strategy, reacting a halo-quinoline with a furanboronic acid. Specifically, 4,7-dichloroquinoline can be coupled with 3-furanboronic acid in the presence of a palladium catalyst to yield the desired product. chemicalbook.com This approach takes advantage of the differential reactivity of the two chlorine atoms on the quinoline ring. tandfonline.com
The key intermediate for this and other C-4 functionalizations is often 7-chloro-4-iodoquinoline (B1588978) or 7-bromo-4-chloroquinoline. acs.orgnih.gov The greater reactivity of the iodo or bromo group in cross-coupling reactions allows for the selective introduction of substituents at the C-4 position while leaving the C-7 chloro group intact for potential subsequent modifications. nih.gov
Recent advances have demonstrated the power of organometallic reagents for the functionalization of quinolines under mild conditions. acs.org Mixed lithium-magnesium reagents, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), are particularly effective. acs.orggoogle.com These "Turbo-Grignard" reagents can perform highly selective iodine-magnesium exchange on substrates like 7-chloro-4-iodoquinoline. acs.org
This generates a reactive organomagnesium intermediate at the C-4 position, which can then be quenched with a variety of electrophiles to introduce diverse functional groups. acs.orgacs.org While direct coupling with a furan electrophile is a possibility, this method is more broadly used to create a library of 4-substituted quinolines. durham.ac.uk For example, reacting the C-4 organomagnesium species with an aldehyde produces a secondary alcohol, which can be a valuable synthetic handle. acs.org The use of these mixed reagents often provides higher yields and faster reaction times compared to traditional Grignard reagents. acs.orggoogle.com
| Reagent | Precursor | Intermediate | Application |
| i-PrMgCl·LiCl | 7-chloro-4-iodoquinoline | 7-chloro-4-(chloromagnesio)quinoline | Halogen-metal exchange for subsequent reaction with electrophiles. acs.org |
| Lithium Tri(quinolinyl)magnesates | Bromoquinolines | Lithium tri(quinolinyl)magnesate | Cross-coupling with heteroaryl halides. researchgate.net |
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating complex molecular hybrids. nih.govresearchgate.net This methodology allows for the efficient and specific linking of a functionalized quinoline to another molecular scaffold, such as artemisinin (B1665778) or other bioactive molecules. nih.govnih.gov
The synthesis of a quinoline-hybrid via click chemistry typically involves preparing a 7-chloroquinoline derivative that contains either a terminal alkyne or an azide (B81097) group. scielo.br For instance, starting with 4,7-dichloroquinoline, a linker containing an amino group can be introduced at the C-4 position. scielo.br This amino group can then be used as a handle to attach a chain that is subsequently terminated with an azide. This azide-functionalized 7-chloroquinoline is then ready to be "clicked" with a molecule containing a terminal alkyne, forming a stable 1,2,3-triazole linkage. scielo.br This strategy has been successfully used to generate libraries of quinoline-triazole hybrids. scielo.br
Analytical Characterization Techniques for Structural Elucidation of Synthesized Compounds
The unambiguous confirmation of the structure of this compound and its derivatives is achieved through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
In the ¹H NMR spectrum, the protons on the quinoline and furan rings will exhibit characteristic chemical shifts and coupling patterns. The protons on the furan ring and the protons at positions 2, 5, 6, and 8 of the quinoline ring provide a unique fingerprint for the molecule.
The ¹³C NMR spectrum is used to confirm the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbon atoms directly bonded to chlorine (C-7) and the furan ring (C-4) are particularly diagnostic.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. tandfonline.com
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the presence of specific functional groups and bond types within the molecule, such as C-Cl, C-O-C (furan), and aromatic C-H bonds.
The combination of these techniques provides conclusive evidence for the successful synthesis and purification of the target compounds. tandfonline.comsemanticscholar.org
Advanced Spectroscopic Methods (e.g., FT-IR, NMR, MS, UV-Vis Spectroscopy)
Spectroscopic methods are indispensable for the elucidation of the molecular structure of novel compounds. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups, connectivity of atoms, and electronic properties can be obtained.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the spectrum is expected to show characteristic absorption bands for the quinoline and furan rings.
Key expected vibrational frequencies include C-H stretching from the aromatic rings, C=N and C=C stretching vibrations within the quinoline system, and C-O-C stretching from the furan moiety. The presence of the chlorine substituent is indicated by a C-Cl stretching vibration in the fingerprint region. Vibrational analyses of related compounds, such as 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, provide a basis for these assignments. iosrjournals.org
Interactive Data Table: Expected FT-IR Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Quinoline & Furan Rings | 3100-3000 |
| C=C & C=N Stretch | Quinoline Ring | 1620-1500 |
| C=C Stretch | Furan Ring | ~1580, ~1490 |
| C-O-C Asymmetric Stretch | Furan Ring | 1260-1180 |
| C-Cl Stretch | Chloro-substituent | 850-750 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon).
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton in the molecule. The protons on the furan ring and the substituted quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) are dictated by the neighboring protons, allowing for the mapping of the proton framework. For instance, the H-2 proton of the quinoline ring is expected at a downfield shift due to the influence of the adjacent nitrogen atom. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic). The quinoline carbons would show signals in the range of δ 110-155 ppm, while the furan carbons would also appear in the aromatic region. The carbon attached to the chlorine atom (C-7) and the carbons flanking the nitrogen atom (C-2, C-4, C-8a) would have characteristic chemical shifts. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predicted values are based on the analysis of similar quinoline and furan structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Quinoline H-2 | 8.8 - 8.9 | 150 - 152 |
| Quinoline H-3 | 7.2 - 7.4 | 118 - 120 |
| Quinoline H-5 | 8.0 - 8.1 | 127 - 129 |
| Quinoline H-6 | 7.5 - 7.6 | 126 - 128 |
| Quinoline H-8 | 8.0 - 8.2 | 128 - 130 |
| Furan H-2' | 7.9 - 8.1 | 143 - 145 |
| Furan H-4' | 6.8 - 7.0 | 110 - 112 |
| Furan H-5' | 7.6 - 7.8 | 144 - 146 |
| Quinoline C-4 | - | 148 - 150 |
| Quinoline C-7 | - | 135 - 137 |
| Quinoline C-8a | - | 149 - 151 |
| Furan C-3' | - | 125 - 127 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₁₃H₈ClNO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ at approximately m/z 229.02. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic [M+2]⁺ peak would be observed at m/z 231.02 with an intensity of about one-third of the molecular ion peak. miamioh.edu Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), as well as cleavage of the furan ring.
Interactive Data Table: Expected Mass Spectrometry Peaks
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 229.02 | Molecular Ion |
| [M+2]⁺ | 231.02 | Isotopic peak due to ³⁷Cl |
| [M-Cl]⁺ | 194.04 | Loss of a chlorine atom |
| [M-CO]⁺ | 201.03 | Loss of carbon monoxide from furan ring |
| [C₉H₅ClN]⁺ | 162.01 | Fragment corresponding to the chloroquinoline core |
UV-Vis Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Quinoline-based molecules are known to be chromophoric and exhibit distinct absorption spectra. researchgate.net The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the conjugated aromatic system of the quinoline and furan rings. The absorption maxima (λmax) are typically observed in the range of 250-400 nm. researchgate.net
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of elements (typically Carbon, Hydrogen, and Nitrogen) in a compound. labmate.com This analysis is critical for verifying the empirical formula of a newly synthesized substance. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula. For this compound, the results must align with the calculated composition for the formula C₁₃H₈ClNO.
Interactive Data Table: Elemental Composition of C₁₃H₈ClNO
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 156.143 | 68.00 |
| Hydrogen | H | 1.008 | 8.064 | 3.51 |
| Chlorine | Cl | 35.453 | 35.453 | 15.44 |
| Nitrogen | N | 14.007 | 14.007 | 6.10 |
| Oxygen | O | 15.999 | 15.999 | 6.97 |
| Total | 229.666 | 100.00 |
Pharmacological Spectrum and Mechanistic Investigations of 7 Chloro 4 Furan 3 Yl Quinoline Analogues
Anti-Cancer Activity and Molecular Mechanisms
Analogues of 7-chloro-4-(furan-3-yl)quinoline have demonstrated notable anti-cancer activity through various molecular mechanisms. These compounds act on several key targets within cancer cells, leading to the inhibition of tumor growth and induction of cell death. Their diverse mechanisms underscore the potential of the quinoline (B57606) scaffold in developing novel chemotherapeutic agents. mdpi.comnih.gov
A key strategy in modern cancer therapy is the inhibition of tyrosine kinases, which are crucial for tumor angiogenesis and proliferation. nih.govmdpi.com Analogues of 7-chloroquinoline (B30040) have been specifically investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-II (VEGFR-II), a primary mediator of angiogenesis. nih.govmdpi.com
For instance, a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were synthesized and evaluated for their cytotoxic effects and VEGFR-II inhibition. nih.govmdpi.com One particularly potent compound, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q), exhibited an IC50 value of 1.38 µM against VEGFR-II. nih.gov This inhibitory activity was comparable to the standard drug sorafenib (B1663141) (IC50 of 0.33 µM). nih.govmdpi.com Molecular docking studies further supported that this compound binds to the VEGFR-II active site in a manner similar to other known inhibitors. nih.gov
Another study focused on quinoline-thiourea derivatives as multi-angiokinase inhibitors. scienceopen.com The lead compound, WXFL-255, demonstrated potent inhibition of VEGFR2 with an IC50 value of 9.4 nmol/L. scienceopen.com This highlights the potential of the 7-chloroquinoline core in designing powerful anti-angiogenic agents by targeting key tyrosine kinases. scienceopen.com
DNA topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. nih.gov Some quinoline derivatives exert their anticancer effects by interfering with these enzymes. For example, a study on quinoline-4-carboxylic acid derivatives revealed that their cytotoxic potential is linked to their ability to interact with DNA. nih.gov
Specifically, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to possess potent inhibitory activity against both topoisomerase I and IIα. nih.gov Compound 2E from this series demonstrated an inhibition pattern of topoisomerase IIα activity equivalent to the well-known inhibitor etoposide (B1684455) at a concentration of 100 µM. nih.gov This suggests that the planar quinoline ring system is well-suited for intercalating between DNA base pairs, thereby disrupting the activity of topoisomerases and leading to cancer cell death. nih.govnih.gov
A hallmark of cancer is uncontrolled cell proliferation, making the induction of cell cycle arrest and apoptosis (programmed cell death) a critical therapeutic goal. nih.gov Numerous 7-chloroquinoline analogues have been shown to effectively induce these processes in cancer cells. nih.govnih.gov
For example, quinoline-chalcone hybrids were found to induce G2/M phase cell cycle arrest in A549 (lung carcinoma) and K-562 (leukemia) cells. researchgate.net This arrest was associated with the downregulation of the Cdc2-cyclin B1 complex and an upregulation of the cell cycle inhibitor p21. researchgate.net Furthermore, these compounds triggered apoptosis by decreasing the anti-apoptotic protein Bcl-2, increasing the pro-apoptotic protein Bax, and activating caspases 3 and 9. researchgate.net
Similarly, a potent quinoline–4–carboxylic acid derivative, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, induced significant apoptosis in MCF-7 breast cancer cells, leading to cell cycle arrest in the G2 phase. nih.gov Flow cytometry analysis showed that this compound caused a higher percentage of apoptotic cell death (22.5%) in the G2 phase compared to controls. nih.gov These findings indicate that 7-chloroquinoline analogues can effectively halt the cancer cell cycle and initiate cellular self-destruction.
The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and structure. Compounds that disrupt tubulin dynamics are effective antimitotic agents. While direct evidence for this compound itself is limited, related quinoline derivatives have shown activity consistent with tubulin polymerization disruption. The induction of G2/M cell cycle arrest by some quinoline derivatives is often a downstream effect of interference with mitotic spindle formation, which is dependent on proper tubulin polymerization. nih.gov This suggests a potential, yet to be fully explored, mechanism for this class of compounds.
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is common in many human cancers. nih.govresearchgate.netacs.org Targeting this pathway is a promising strategy for cancer treatment. researchgate.netnih.gov
Quinoline-based hybrids have been specifically designed to inhibit this pathway. researchgate.net Studies on quinoline-chalcone hybrids revealed that the most potent compounds, 9i and 9j, inhibited PI3K with IC50 values ranging from 0.17 to 0.84 µM. researchgate.net Western blot analysis confirmed that these compounds inhibited the phosphorylation of key downstream effectors, including Akt and mTOR, in both A549 and K-562 cancer cells. researchgate.net The 4-aminoquinoline (B48711) scaffold has also been identified as important for enhancing the cell-killing effects of Akt inhibitors, suggesting a synergistic potential. nih.gov This demonstrates that 7-chloroquinoline analogues can exert their anticancer effects by effectively shutting down this critical pro-survival pathway.
The anticancer potential of this compound analogues is broadly supported by their cytotoxic activity against a wide array of human cancer cell lines. nih.govnih.gov These compounds have consistently demonstrated the ability to inhibit the growth of various tumor types in laboratory settings.
For instance, 7-chloroquinolinehydrazones exhibited potent cytotoxic activity with submicromolar GI50 values against a large panel of cell lines, including those from leukemia, lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov
Specific derivatives have shown remarkable potency against particular cell lines. A 7-chloro-4-(piperazin-1-yl)quinoline derivative (compound 4q) was highly cytotoxic against MCF-7 (breast cancer) and PC3 (prostate cancer) cells, with IC50 values of 6.502 µM and 11.751 µM, respectively. nih.gov Another study on quinoline-4-carboxylic acid derivatives found that compound 3j was particularly effective against MCF-7 cells, causing an 82.9% reduction in cell growth. nih.gov Furthermore, pyrazolo[4,3-f]quinoline derivatives showed significant growth inhibition in cell lines including NUGC-3 (gastric), ACHN (renal), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), and PC-3 (prostate), with GI50 values below 8 µM for the most effective compounds. nih.gov
The table below summarizes the cytotoxic activities (IC50/GI50 values) of selected 7-chloroquinoline analogues against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected 7-Chloroquinoline Analogues
| Compound Class/Name | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q) | MCF-7 (Breast) | 6.502 | nih.gov |
| PC3 (Prostate) | 11.751 | nih.gov | |
| Pyrazolo[4,3-f]quinoline derivative (1M) | NUGC-3 (Gastric) | < 8 | nih.gov |
| HCT-15 (Colon) | < 8 | nih.gov | |
| PC-3 (Prostate) | < 8 | nih.gov | |
| Pyrazolo[4,3-f]quinoline derivative (2E) | NUGC-3 (Gastric) | < 8 | nih.gov |
| HCT-15 (Colon) | < 8 | nih.gov | |
| PC-3 (Prostate) | < 8 | nih.gov | |
| Quinoline-chalcone hybrid (9i) | A549 (Lung) | 1.91 - 5.29 | researchgate.net |
| K-562 (Leukemia) | 1.91 - 5.29 | researchgate.net | |
| Quinoline-chalcone hybrid (9j) | A549 (Lung) | 1.91 - 5.29 | researchgate.net |
| K-562 (Leukemia) | 1.91 - 5.29 | researchgate.net | |
| 7-Chloroquinolinehydrazone | Various (9 tumor types) | Submicromolar | nih.gov |
Preclinical Efficacy in Cancer Models
Analogues of 7-chloroquinoline have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. mdpi.comnih.gov The introduction of different substituents to the core structure allows for the modulation of this activity.
For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and evaluated for their cytotoxic effects on eight human cancer cell lines and four non-tumor cell lines. mdpi.com The results indicated that the cytotoxic activity was influenced by the oxidation state of the sulfur atom and the length of the spacer between the quinoline core and an aromatic ester. mdpi.com Specifically, sulfinyl and sulfonyl derivatives with a two- or three-carbon spacer exhibited significant cytotoxicity, particularly against the CCRF-CEM leukemia cell line, with IC₅₀ values in the range of 0.55–2.74 µM. mdpi.com
Hybrid molecules incorporating the 7-chloroquinoline scaffold have also shown promise. Morita-Baylis-Hillman adducts (MBHA) hybridized with 7-chloroquinoline were found to be more active than the MBHA alone, suggesting a positive contribution of the quinoline moiety to the cytotoxic effect. scielo.br Certain of these hybrids, particularly those with a four-carbon spacer chain, demonstrated activity comparable to the standard chemotherapeutic drug doxorubicin (B1662922) against cell lines for breast cancer (MCF-7), colorectal cancer (HCT-116), promyelocytic leukemia (HL-60), and lung cancer (NCI-H292). scielo.br
Furthermore, 7-chloroquinoline-benzimidazole hybrids have been tested against various carcinoma, leukemia, and lymphoma cell lines. nih.gov These compounds displayed a wide range of activity, with IC₅₀ values from 0.2 to over 100 µM, depending on the specific cell line and the compound's structure. nih.gov Similarly, 7-chloroquinolinehydrazones have been identified as potent cytotoxic agents against a broad panel of 60 cancer cell lines, including those for leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, with some compounds showing submicromolar GI₅₀ values. nih.gov
The mechanism of anticancer action for some of these derivatives is believed to involve the inhibition of key cellular targets. For example, certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been evaluated as inhibitors of VEGFR-II, a key receptor in angiogenesis. nih.gov One such derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, showed an IC₅₀ value of 1.38 µM against VEGFR-II. nih.gov Other quinoline derivatives are thought to act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis. researchgate.netekb.eg
Table 1: Preclinical Anticancer Activity of 7-Chloroquinoline Analogues
| Compound Class | Cancer Model(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 7-Chloro-(4-thioalkylquinoline) derivatives | Leukemia (CCRF-CEM), other cancer cell lines | Sulfinyl and sulfonyl derivatives showed potent cytotoxicity (IC₅₀: 0.55–2.74 µM). | mdpi.com |
| 7-Chloroquinoline-MBHA hybrids | Breast (MCF-7), Colorectal (HCT-116), Leukemia (HL-60), Lung (NCI-H292) | Activity comparable to doxorubicin; influenced by spacer length. | scielo.br |
| 7-Chloroquinoline-benzimidazole hybrids | Carcinoma (HeLa, CaCo-2), Leukemia (Hut78, THP-1, HL-60) | Broad-spectrum activity with IC₅₀ values ranging from 0.2 to >100 µM. | nih.gov |
| 7-Chloroquinolinehydrazones | NCI-60 cancer cell line panel | Submicromolar GI₅₀ values across nine tumor types. | nih.gov |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Breast (MCF-7), Prostate (PC3) | One derivative inhibited VEGFR-II with an IC₅₀ of 1.38 µM. | nih.gov |
Anti-Microbial Activity and Mechanistic Basis
The versatile 7-chloroquinoline scaffold, often in combination with a furan (B31954) ring, has been the foundation for developing agents with significant antimicrobial properties. nih.govresearchgate.netmdpi.com
Derivatives of 7-chloroquinoline have shown activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain furan derivatives have demonstrated antibacterial effects against Escherichia coli, Salmonella typhimurium, Staphylococcus aureus, and Streptococcus faecium. researchgate.net The inclusion of a furan nucleus is considered an important strategy in the discovery of new antibacterial drugs. researchgate.net
Specifically, furan fatty acids, such as 7,10-epoxyoctadeca-7,9-dienoic acid, have been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Halogenated furanones isolated from marine algae have been shown to inhibit biofilm formation in E. coli. nih.gov Furthermore, a novel sulfonyl derivative of 2(5H)-furanone demonstrated biocidal properties against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus, with MIC values of 10 mg/L and 20 mg/L, respectively. frontiersin.org
The antifungal potential of this chemical class has also been explored. 7-Chloroquinolin-4-yl arylhydrazone derivatives were evaluated against eight oral fungi, including several Candida species like Candida albicans, and Rhodotorula species. nih.govresearchgate.net Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole (B54011). nih.govresearchgate.net For example, a derivative with a 2-fluoro substitution on the benzene (B151609) ring had a MIC of 25 μg/mL and an MFC of 50 μg/mL against C. albicans. researchgate.net
Furan derivatives, in general, have been recognized for their antifungal properties. nih.gov Furocoumarins, for instance, are noted to be more effective against Gram-positive bacteria and can also inhibit biofilm formation. nih.gov Flavonoids, another class of natural compounds, have shown antifungal activity against C. albicans, and their efficacy is sometimes linked to the inhibition of biofilm formation and the yeast-to-hyphae transition. nih.govresearchgate.net
The antimicrobial mechanisms of quinoline and furan derivatives are varied. For antibacterial action, fluoroquinolones, a related class, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. nih.gov Some furanones are thought to act by inhibiting quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence. nih.gov
In terms of antifungal action, one proposed mechanism for certain derivatives is the disruption of the fungal cell wall. nih.gov The mechanism for some 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety against E. coli was investigated through a protein leakage assay. The results showed a significant discharge of cellular protein, suggesting that the compound creates pores in the cell membrane, leading to its antibacterial effect. nih.gov
The emergence of antimicrobial resistance is a major global health concern. nih.gov One strategy to combat this is the use of combination therapies. Natural compounds, including furan derivatives, are being investigated for their potential to act synergistically with existing antimicrobial drugs. nih.govnih.gov
For example, a sulfonyl derivative of 2(5H)-furanone was found to increase the efficacy of aminoglycoside antibiotics (amikacin, gentamicin (B1671437), kanamycin) and benzalkonium chloride against S. aureus, suggesting its potential use in topical combination therapies. frontiersin.org This compound was shown to restore the activity of gentamicin and ampicillin (B1664943) against S. aureus biofilms. frontiersin.org Similarly, studies have explored combining natural compounds like flavonoids with fluconazole to combat drug-resistant C. albicans. nih.gov
Table 2: Antimicrobial Profile of 7-Chloroquinoline and Furan Analogues
| Organism Type | Species | Compound Class/Example | Key Findings | Reference(s) |
|---|---|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus (MSSA, MRSA) | Sulfonyl derivative of 2(5H)-furanone | MIC: 10-20 mg/L; MBC: 40-80 mg/L. | frontiersin.org |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 7-methoxyquinoline-sulfonamide derivative (3l) | MIC against E. coli: 7.812 µg/mL. | nih.gov |
| Fungi | Candida albicans | 7-Chloroquinolin-4-yl arylhydrazone derivative | MIC: 25 µg/mL; MFC: 50 µg/mL. | nih.govresearchgate.net |
| Fungi | Candida albicans | 7-methoxyquinoline-sulfonamide derivative (3l) | MIC against C. albicans: 31.125 µg/mL. | nih.gov |
Anti-Malarial Activity and Parasitic Targets
The 7-chloro-4-aminoquinoline core is the hallmark of chloroquine (B1663885), a historically vital antimalarial drug. derpharmachemica.comnih.gov Consequently, numerous analogues, including those with furan substitutions, have been synthesized and evaluated for their activity against Plasmodium parasites, the causative agents of malaria. derpharmachemica.comresearchgate.net
Research has shown that the 7-chloroquinoline nucleus is crucial for antimalarial activity. derpharmachemica.com Many derivatives demonstrate potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. nih.govresearchgate.net For instance, certain 7-chloro-N-(heteroaryl)-4-aminoquinoline derivatives inhibited the growth of both CQS and CQR strains with IC₅₀ values below 30 nM. researchgate.net Quinoline-furanone hybrids have also been designed, with some showing IC₅₀ values similar to chloroquine against resistant strains. rsc.orgnih.gov
The primary parasitic target for many 4-aminoquinoline antimalarials is the parasite's food vacuole. derpharmachemica.commdpi.com These drugs are thought to interfere with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin. derpharmachemica.com By inhibiting the polymerization of heme into hemozoin (the malaria pigment), the drugs cause a buildup of toxic heme, leading to the parasite's death. derpharmachemica.commdpi.comnih.gov
Some newer quinoline-furanone hybrids have been investigated for their ability to inhibit Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), another potential drug target. rsc.orgnih.gov Structure-activity relationship (SAR) studies have provided insights for optimizing these compounds. For example, halogen substitutions (like chlorine and bromine) on the quinoline-furanone hybrids were found to enhance antimalarial activity, while bulky aromatic substitutions were also favorable. rsc.orgnih.gov The length and nature of the side chain attached to the 4-amino group are also critical for activity. derpharmachemica.com
Table 3: Antimalarial Activity of 7-Chloroquinoline Analogues
| Compound Class | Plasmodium Strain(s) | Proposed Target(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| 7-Chloro-N-(heteroaryl)-4-aminoquinolines | P. falciparum (CQS & CQR) | Heme polymerization | Potent activity with IC₅₀ < 30 nM. | researchgate.net |
| Quinoline-furanone hybrids | P. falciparum (resistant strain) | Heme polymerization, PfLDH | IC₅₀ values similar to chloroquine; halogen substitutions enhance activity. | rsc.orgnih.gov |
| 7-Chloroquinoline-benzimidazole hybrids | P. falciparum (Pf3D7, PfDd2) | Not specified | Potent activity at nanomolar concentrations against both strains. | nih.gov |
| Bisquinoline derivatives | P. falciparum | Heme polymerization | IC₅₀ values in the range of 1–100 nM. | nih.gov |
In Vitro Antiplasmodial Activity against Plasmodium falciparum (Chloroquine-sensitive and Resistant Strains) and Plasmodium vivax
Derivatives of 7-chloro-4-aminoquinoline have been the focus of extensive research to develop new antimalarial agents, particularly those effective against resistant strains of Plasmodium. nih.govmalariaworld.org The core 7-chloro-4-aminoquinoline structure is a well-established pharmacophore with known antiplasmodial activity. derpharmachemica.comtbzmed.ac.ir
Recent studies have explored a variety of analogues, demonstrating a broad range of in vitro efficacy. For instance, a series of 7-chloro-4-aminoquinoline derivatives, where the terminal amino group of N1-(7-chloroquinolin-4-yl)butane-1,4-diamine was functionalized, exhibited promising antimalarial effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. malariaworld.org Another study on novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, also showed significant activity against various P. falciparum clones and isolates, including a chloroquine-resistant W2 clone and multidrug-resistant isolates. nih.gov The 50% inhibitory concentrations (IC50) for these compounds ranged from 5.52 to 89.8 nM. nih.gov
Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against drug-resistant P. falciparum parasites and is also active against a panel of P. vivax field isolates. mdpi.com This highlights the potential of these analogues to address the challenge of multidrug resistance in both major human malaria parasites. Similarly, a chloroquine analog with a more linear side chain, DAQ, exhibited high activity against both sensitive and chloroquine-resistant P. falciparum strains. nih.gov
The introduction of different substituents has been a key strategy. For example, a series of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines were synthesized, with several compounds showing in vitro activity against the chloroquine-resistant W2 clone of P. falciparum. mdpi.com Another study synthesized 7-chloro-4-aminoquinoline derivatives with a substituted ring at the side chain, and all tested compounds showed some level of in vitro antimalarial activity against a chloroquine-sensitive strain of P. falciparum (3D7). derpharmachemica.com
Interactive Data Table: In Vitro Antiplasmodial Activity of 7-Chloro-4-aminoquinoline Analogues
| Compound/Analogue | Plasmodium Species | Strain(s) | Key Findings |
|---|---|---|---|
| Functionalized N1-(7-chloroquinolin-4-yl)butane-1,4-diamine derivatives | P. falciparum | 3D7 (CQ-sensitive), Dd2 (CQ-resistant) | Promising antimalarial effects against both strains. malariaworld.org |
| TDR 58845, TDR 58846 | P. falciparum | W2 (CQ-resistant), multidrug-resistant isolates | IC50 values ranging from 5.52 to 89.8 nM. nih.gov |
| MG3 | P. falciparum, P. vivax | Drug-resistant P. falciparum, field isolates of P. vivax | Excellent in vitro activity against both species. mdpi.com |
| DAQ | P. falciparum | Sensitive and CQ-resistant strains | High activity against both types of strains. nih.gov |
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines | P. falciparum | W2 (CQ-resistant) | Several compounds exhibited in vitro activity. mdpi.com |
In Vivo Anti-malarial Efficacy in Rodent Models (e.g., P. berghei, P. chabaudi, P. yoelii)
The in vivo efficacy of 7-chloro-4-aminoquinoline analogues has been evaluated in various rodent models of malaria, providing crucial data on their potential as therapeutic agents. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, demonstrated oral activity in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable to or better than chloroquine. mdpi.com
Similarly, two novel 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, were shown to cure BALB/c mice infected with P. berghei. nih.gov Another study reported that a chloroquine analog, DAQ, was active against P. berghei infected mice. nih.gov Furthermore, certain (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives exhibited antimalarial activity in mice infected with P. berghei ANKA, a chloroquine-susceptible strain, that was comparable to chloroquine. researchgate.net
Research on 6-chloro-7-methoxy-4(1H)-quinolones also showed promising in vivo results in the Thompson test using P. berghei in mice, with over 99% reduction in parasitemia after 6 days. nih.gov In a study of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives, one compound was found to cure mice infected with P. berghei. nih.gov
These findings collectively indicate that modifications to the 7-chloro-4-aminoquinoline scaffold can lead to compounds with potent in vivo antimalarial activity across different rodent malaria models.
Mechanistic Basis of Action (e.g., Inhibition of β-Hematin Formation, Interaction with Heme Metabolism, Blocking PfCRT)
The primary mechanism of action for 4-aminoquinoline antimalarial drugs, including analogues of this compound, is the inhibition of hemozoin formation. mdpi.comnih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. nih.gov The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin, also known as β-hematin. derpharmachemica.comnih.gov
7-chloro-4-aminoquinoline derivatives interfere with this process by forming a complex with heme (ferriprotoporphyrin IX), which prevents its polymerization. derpharmachemica.comnih.gov This leads to an accumulation of toxic free heme within the parasite's food vacuole, ultimately causing parasite death. mdpi.comnih.gov The presence of a 7-chloro group on the quinoline ring is considered a crucial requirement for the inhibition of β-hematin formation. nih.gov
Studies have shown that active quinolines, by inhibiting hemozoin formation, increase the concentration of free hemin (B1673052). This free hemin can then catalyze peroxidative reactions, which contribute to the inhibition of essential parasite enzymes like cysteine proteases. nih.gov
In addition to inhibiting β-hematin formation, some 7-chloro-4-aminoquinoline analogues may have other mechanisms of action. For instance, resistance to chloroquine is often mediated by the P. falciparum chloroquine-resistance transporter (PfCRT), which is located in the parasite's digestive vacuole membrane. researchgate.net It is believed that some newer analogues might be less susceptible to efflux by PfCRT, thereby retaining their activity against chloroquine-resistant strains.
Role of the 7-Chloro-4-aminoquinoline Nucleus in Anti-malarial Potency
The 7-chloro-4-aminoquinoline nucleus is a fundamental structural component for the antimalarial activity of this class of compounds. nih.govderpharmachemica.com Structure-activity relationship (SAR) studies have consistently highlighted the importance of specific features of this nucleus.
The 7-chloro group is considered essential for potent antimalarial activity. nih.govyoutube.com Its electron-withdrawing nature is crucial for the drug's ability to inhibit β-hematin formation. nih.gov Replacing the 7-chloro substituent with other groups, such as bromo or iodo, can still yield compounds with good antiplasmodial activity against both sensitive and resistant strains. researchgate.net However, replacing it with an electron-donating group like a methyl group leads to a complete loss of activity. youtube.com 7-Trifluoromethyl analogs have also been shown to possess moderate activity. researchgate.net
The 4-amino group is another critical feature, playing a key role in the drug's mechanism of action. nih.govyoutube.com It is believed that the basic amino side chain attached to the 4-position is necessary for the accumulation of the drug within the acidic food vacuole of the parasite through a process known as pH trapping. nih.govresearchgate.net This accumulation is a prerequisite for the drug to reach a high enough concentration to effectively inhibit heme polymerization.
In essence, the 7-chloro-4-aminoquinoline nucleus provides the necessary scaffold for interacting with heme, while the side chain facilitates the drug's transport and accumulation at its site of action.
Strategies for Overcoming Drug Resistance in Malaria
The emergence and spread of drug-resistant malaria parasites, particularly P. falciparum, pose a significant threat to global health. nih.govmdpi.com A key strategy to combat this is the development of new drugs based on existing scaffolds like 7-chloro-4-aminoquinoline, but with modifications designed to circumvent resistance mechanisms. nih.govnih.gov
One major mechanism of chloroquine resistance is the mutation in the P. falciparum chloroquine-resistance transporter (PfCRT), which reduces drug accumulation in the parasite's food vacuole. researchgate.netmdpi.com Research has focused on designing analogues that are less affected by this transporter. For example, the introduction of bulky and lipophilic side chains, such as a bicyclic quinolizidine (B1214090) ring, has been shown to help overcome resistance, possibly by preventing metabolic dealkylation and hindering efflux by PfCRT. mdpi.com
Another approach is the creation of hybrid compounds. This involves linking the 7-chloro-4-aminoquinoline scaffold to another molecule that may have a different mechanism of action or can interfere with resistance pathways. researchgate.net For instance, hybrid compounds that link a chemoreversal agent (CRA) to chloroquine have shown restored potency against a range of resistant malaria parasites. researchgate.netnih.gov
Furthermore, structural modifications to the side chain of 4-aminoquinolines have been extensively studied. The presence of intramolecular hydrogen bonding within the side chain has been demonstrated to be crucial for potency against chloroquine-resistant strains. nih.gov By exploring different side chain variations, researchers aim to identify new candidates that can effectively combat resistant malaria. nih.govnih.gov
Other Significant Pharmacological Activities
Anti-inflammatory and Anti-nociceptive Effects
Beyond their well-established antimalarial properties, certain 7-chloro-4-substituted quinoline derivatives have demonstrated significant anti-inflammatory and anti-nociceptive (pain-relieving) activities. tbzmed.ac.irnih.govnih.gov
A study on 7-chloro-4-phenylsulfonyl quinoline (PSOQ) revealed its acute anti-inflammatory and antinociceptive effects in mice. nih.gov PSOQ was shown to reduce edema and myeloperoxidase activity, which are markers of inflammation. nih.gov Further investigation into the structure-activity relationship of 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues also confirmed their antinociceptive and anti-inflammatory properties in various mouse models of pain and inflammation. nih.gov In silico analysis suggested that these compounds have a higher affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, than for COX-1. nih.gov
Another study focused on a 7-chloro-4-(piperazin-1-yl) quinoline derivative, which exhibited both peripheral and central analgesic activities in mice. tbzmed.ac.ir This compound also showed potent anti-inflammatory effects by suppressing the expression of inflammatory mediators. tbzmed.ac.ir These findings suggest that the advantageous introduction of specific heterocyclic scaffolds, such as the 7-chloro-4-(piperazin-1-yl)quinoline, can lead to significant anti-inflammatory and analgesic activities. tbzmed.ac.ir
These studies indicate that the quinoline scaffold, particularly with a 7-chloro substitution, can be a promising starting point for the development of new anti-inflammatory and analgesic agents. nih.govresearchgate.net
Interactive Data Table: Anti-inflammatory and Anti-nociceptive Effects of 7-Chloro-4-Substituted Quinoline Derivatives
| Compound/Analogue | Activity | Key Findings |
|---|---|---|
| 7-chloro-4-phenylsulfonyl quinoline (PSOQ) | Anti-inflammatory, Anti-nociceptive | Reduced edema and myeloperoxidase activity in mice. nih.gov |
| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues | Anti-inflammatory, Anti-nociceptive | Exhibited effects in chemical and thermal nociception models in mice; higher in silico affinity for COX-2. nih.gov |
Anti-HIV Activity
The quinoline core has been explored for its potential in developing anti-HIV agents. The mechanism of action for some quinoline-related compounds involves the antagonism of the CXCR4 co-receptor. nih.govmdpi.com This receptor, along with the primary CD4 receptor, facilitates the entry of T-tropic human immunodeficiency virus (HIV) into T-lymphocytes. nih.gov By blocking this co-receptor, these compounds can inhibit viral entry, a critical step in the HIV life cycle.
Research into isoquinolines, which are structural isomers of quinolines, has yielded potent CXCR4 antagonists. nih.govmdpi.com A series of isoquinoline (B145761) analogues were synthesized and evaluated for their anti-HIV activity, with several compounds demonstrating excellent activity at low nanomolar concentrations. nih.govmdpi.com While these studies establish the potential of the broader quinoline and isoquinoline chemical space in anti-HIV drug discovery, specific research focusing on the anti-HIV activity of this compound itself or its direct analogues remains a more specialized area of investigation.
Anti-protozoal Efficacy (e.g., Anti-leishmanial)
Analogues of 7-chloroquinoline have demonstrated significant efficacy against a range of protozoal pathogens, including those responsible for leishmaniasis, amoebiasis, and malaria.
One notable analogue, 7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline, known as Hydraqui, has been evaluated against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. nih.gov In vitro studies revealed that Hydraqui possesses significant activity against the intracellular amastigote form of the parasite, with a half-maximal inhibitory concentration (IC₅₀) of 7.32 µM. nih.gov Further investigation in animal models showed high efficacy, with a 93.8% reduction in parasitic load in treated subjects. nih.gov
In the realm of anti-amoebic and antimalarial activity, a series of 4-aminochloroquinoline-based sulfonamides were synthesized and tested. mdpi.com Two compounds from this series, F3 and F10, exhibited potent activity against Entamoeba histolytica, with IC₅₀ values below 5 µM. mdpi.com Within the same series, compounds F5, F7, and F8 were active against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum, the deadliest malaria parasite, showing IC₅₀ values of 2 µM. mdpi.comunimi.it The mechanism for the antimalarial action of compound F7 was suggested to involve the inhibition of β-hematin formation, a process essential for parasite survival. mdpi.com
Other modifications to the 7-chloro-4-aminoquinoline scaffold have also yielded promising antimalarial candidates. A pyrrolizidinylmethyl derivative, designated MG3, showed excellent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound Name/Class | Target Organism | Activity (IC₅₀) |
|---|---|---|
| Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) | Leishmania amazonensis (amastigote) | 7.32 µM |
| 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide (F3) | Entamoeba histolytica | <5 µM |
| 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide (F10) | Entamoeba histolytica | <5 µM |
| 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide (F5) | Plasmodium falciparum (FCR-3) | 2 µM |
| 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide (F7) | Plasmodium falciparum (FCR-3) | 2 µM |
| 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide (F8) | Plasmodium falciparum (FCR-3) | 2 µM |
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Certain quinoline derivatives have been investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
A study of novel N'-(quinolin-4-ylmethylene)propanehydrazide derivatives identified compounds with potent inhibitory activity. Specifically, compound 4e was found to be a highly potent inhibitor of AChE with an IC₅₀ value of 0.69 µM, while also showing moderate inhibition of BChE (IC₅₀ = 26.00 µM). Another compound in the series, 4h , was the most potent BChE inhibitor with an IC₅₀ of 16.06 µM and also demonstrated good AChE inhibition (IC₅₀ = 7.04 µM). Kinetic studies revealed that these compounds act as mixed-type inhibitors for their respective target enzymes.
Furthermore, the analogue 7-Chloro-4-(Phenylselanyl) Quinoline has been shown to modulate acetylcholinesterase activity, indicating that diverse substitutions at the 4-position of the 7-chloroquinoline ring can confer this biological property.
| Compound Name | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| N'-(quinolin-4-ylmethylene)propanehydrazide derivative (4e) | 0.69 | 26.00 |
| N'-(quinolin-4-ylmethylene)propanehydrazide derivative (4h) | 7.04 | 16.06 |
Sirtuin Modulatory Activity
Sirtuins are a family of NAD⁺-dependent protein deacetylases (SIRT1-7) that regulate a wide array of cellular processes, including metabolism, DNA repair, and inflammation. nih.gov Modulation of sirtuin activity is considered a promising therapeutic strategy for a variety of diseases. nih.gov While direct studies on this compound are limited, other quinoline-based structures have emerged as modulators of sirtuin activity.
For instance, a quinoline-4-carboxamide derivative has been identified as a potent and selective activator of SIRT6, a nuclear sirtuin involved in metabolism and DNA repair. nih.gov This compound demonstrated activation with a half-maximal effective concentration (EC₅₀) of 5.35 µM for deacetylation activity. nih.gov
Conversely, other quinoline analogues have been developed as sirtuin inhibitors. A series of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid derivatives were discovered to be potent inhibitors of SIRT3, a mitochondrial sirtuin that plays a key role in regulating cellular metabolism and oxidative stress. nih.gov These findings highlight that the versatile quinoline scaffold can be chemically tailored to either activate or inhibit specific sirtuin isoforms, suggesting its potential for developing targeted therapeutics for metabolic and age-related diseases.
Structure Activity Relationship Sar and Advanced Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 7-Chloro-4-(furan-3-yl)quinoline are not documented in the available literature, extensive QSAR studies have been performed on analogous 7-chloro-4-aminoquinoline derivatives to understand the influence of various physicochemical properties on their antimalarial activity. asianpubs.org These studies often employ regression analysis to correlate molecular descriptors (such as steric, electronic, and hydrophobic parameters) with biological endpoints. asianpubs.org
For a series of 7-chloro-4-aminoquinoline derivatives, QSAR models have demonstrated statistical significance, indicating their utility in predicting the activity of novel analogues. asianpubs.org These models are crucial for the rational design and development of potent antimalarial leads based on the 7-chloroquinoline (B30040) scaffold. asianpubs.org
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. ijpsonline.comnih.gov This method requires the alignment of the molecules in a common orientation. ijpsonline.com Although no specific CoMFA studies on this compound have been reported, this methodology has been successfully applied to various classes of compounds to derive predictive models and generate contour maps that visualize the regions where modifications to the molecular structure would likely enhance biological activity. nih.govnih.gov For instance, in studies of other heterocyclic compounds, CoMFA has provided insights into the spatial requirements for potent biological activity. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This approach avoids some of the singularities of CoMFA at atomic positions and often produces more easily interpretable contour maps. nih.gov While specific CoMSIA models for this compound are not available, the technique has been widely used to study other series of biologically active molecules. researchgate.netmdpi.com CoMSIA models have proven to be robust in predicting the activity of test sets of ligands and provide valuable insights into the key intermolecular interactions required for binding to a biological target. researchgate.netmdpi.com
Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR technique that does not require molecular alignment. semanticscholar.org It encodes the structural information of a molecule as a molecular hologram, which is a fingerprint that represents all possible molecular fragments. semanticscholar.orgnih.gov HQSAR studies have been conducted on 7-chloro-4-aminoquinoline derivatives to investigate their anti-mycobacterial activity. nih.gov These studies have successfully generated predictive models by correlating the molecular holograms with the minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. nih.gov The contribution maps from HQSAR can highlight the molecular fragments that positively or negatively influence the biological activity, providing valuable guidance for structural modifications. nih.gov
| QSAR Technique | Description | Application to 7-Chloroquinoline Analogues | Key Findings for Analogues |
|---|---|---|---|
| QSAR | Correlates chemical structure with biological activity using molecular descriptors. asianpubs.org | Studied in 7-chloro-4-aminoquinoline derivatives for antimalarial activity. asianpubs.org | Statistically significant models predicting antimalarial activity based on steric, hydrophobic, and electronic factors. asianpubs.org |
| CoMFA | 3D-QSAR method using steric and electrostatic fields. ijpsonline.comnih.gov | No specific studies on this compound found. Applied to other heterocyclic compounds. nih.gov | Provides 3D contour maps indicating favorable and unfavorable regions for activity. nih.gov |
| CoMSIA | 3D-QSAR method using steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. nih.govnih.gov | No specific studies on this compound found. Applied to other ligand sets. researchgate.netmdpi.com | Generates robust predictive models and interpretable contour maps for guiding molecular design. researchgate.netmdpi.com |
| HQSAR | 2D-QSAR method using molecular holograms (fragment fingerprints). semanticscholar.org | Applied to 7-chloro-4-aminoquinolines for anti-mycobacterial activity. nih.gov | Predictive models identified key molecular fragments influencing activity against M. tuberculosis. nih.gov |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a biological target, such as a protein or enzyme.
While specific molecular docking studies for this compound are not detailed in the reviewed literature, numerous docking studies have been performed on structurally related 7-chloroquinoline derivatives to understand their interactions with various biological targets. These studies are crucial for elucidating the mechanism of action and for the rational design of more effective inhibitors.
Lactate (B86563) Dehydrogenase (LDH): Quinoline-based molecules have been investigated as inhibitors of Plasmodium falciparum lactate dehydrogenase (PfLDH), a key enzyme in the parasite's metabolism. nih.govscirp.org Docking studies have identified potential binding sites for quinoline (B57606) derivatives within the enzyme, including the cofactor-binding site, suggesting a competitive inhibition mechanism. scirp.org
S. aureus MurB Protein: The MurB enzyme is essential for the synthesis of the bacterial cell wall in Staphylococcus aureus. mdpi.com While no direct docking studies of this compound with MurB were found, in silico screening has been used to identify inhibitors of this enzyme, highlighting the potential for targeting this pathway with novel compounds. mdpi.com
EGFR and VEGFR-II: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II) are important targets in cancer therapy. nih.govmdpi.com Docking studies of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have shown that these compounds can bind to the ATP-binding site of the VEGFR-II kinase domain, providing a rationale for their observed cytotoxic and anti-angiogenic activities. nih.gov The binding modes often involve key hydrogen bond interactions with amino acid residues in the hinge region of the kinase. nih.gov
Topoisomerase I/II: Substituted quinoline derivatives have been shown to possess antiproliferative activity through the inhibition of topoisomerase enzymes. nih.gov Molecular docking studies have helped to visualize the potential binding of these compounds to the DNA-topoisomerase complex, suggesting a mechanism for their cytotoxic effects. nih.gov
PI3K: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. While specific docking studies with this compound were not identified, the quinoline scaffold is a common feature in many PI3K inhibitors, and computational studies are instrumental in understanding their binding modes.
| Biological Target | Therapeutic Area | Key Findings from Docking of Analogues |
|---|---|---|
| Lactate Dehydrogenase (LDH) | Antimalarial | Quinoline derivatives can bind to the cofactor binding site of P. falciparum LDH. nih.govscirp.org |
| S. aureus MurB Protein | Antibacterial | In silico screening has identified potential inhibitors of this essential bacterial enzyme. mdpi.com |
| EGFR and VEGFR-II | Anticancer | 7-Chloroquinoline derivatives can bind to the ATP-binding site of these kinases, inhibiting their function. nih.govmdpi.com |
| Topoisomerase I/II | Anticancer | Substituted quinolines can interact with the DNA-topoisomerase complex. nih.gov |
| PI3K | Anticancer | The quinoline scaffold is a key feature in many PI3K inhibitors. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide valuable insights into the conformational stability of a ligand-protein complex and can be used to estimate the binding affinity.
Although specific MD simulation studies for this compound were not found in the literature, this technique has been applied to quinoline-based inhibitors of various targets. nih.govmdpi.com For example, MD simulations have been used to validate the results of molecular docking and to assess the stability of the interactions between quinoline derivatives and their target proteins, such as PfLDH and Rho-associated protein kinase. nih.govnih.gov These simulations can reveal dynamic changes in the binding mode and provide a more accurate picture of the ligand-receptor interactions than static docking poses alone. mdpi.com
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues
The design of novel therapeutic agents based on the this compound scaffold leverages both ligand-based and structure-based drug design principles. These computational approaches are instrumental in understanding the molecular interactions that govern biological activity and in predicting the properties of new analogues, thereby guiding synthetic efforts toward more potent and selective compounds. nih.govnih.gov
Ligand-based drug design, which is employed when the three-dimensional structure of the biological target is unknown, relies on the analysis of a set of molecules known to interact with the target. By comparing the structural and electronic features of active and inactive analogues of this compound, pharmacophore models can be developed. These models define the essential steric and electronic features required for biological activity.
Conversely, structure-based drug design is applicable when the three-dimensional structure of the target protein, such as a kinase or receptor, has been elucidated, often through X-ray crystallography or NMR spectroscopy. In this approach, molecular docking simulations can be used to predict the binding orientation and affinity of this compound analogues within the active site of the target. This allows for the rational design of modifications to the scaffold to enhance binding interactions and, consequently, biological activity.
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on the quinoline core. Structure-activity relationship (SAR) studies have highlighted the critical role of modifications at the C-2, C-4, and C-7 positions in modulating the potency and selectivity of these compounds.
C-4 Position: The substituent at the C-4 position is crucial for the biological activity of quinoline derivatives. In the case of this compound, the furan (B31954) ring itself is a key determinant of its pharmacological properties. The orientation and electronic nature of the furan ring can dictate the binding mode to the target. In analogues where the furan is replaced by other groups, such as substituted anilino or phenoxy moieties, significant variations in activity are observed. For example, 4-anilinoquinolines are known inhibitors of the epidermal growth factor receptor (EGFR). durham.ac.uk The nature of the substituent at the C-4 position also plays a role in properties like lipophilicity and the potential for hydrogen bonding, which are critical for target engagement.
C-7 Position: The chlorine atom at the C-7 position is a common feature in many biologically active quinolines, including the well-known antimalarial drug chloroquine (B1663885). nih.gov This electron-withdrawing group is often considered essential for the antimalarial activity of 4-aminoquinolines. nih.gov However, modifications at this position have been explored to overcome drug resistance and to develop compounds with novel activities. For instance, replacing the 7-chloro group with other substituents like a phenoxy group has yielded potent antimalarial compounds. nih.gov The nature of the substituent at C-7 can influence the electronic properties of the entire quinoline ring system, thereby affecting its interaction with biological targets.
| Position | Type of Substituent | General Impact on Biological Activity | Reference |
| C-2 | Aryl/Heteroaryl | Can enhance anticancer and antiviral activities. | nih.govijresm.com |
| C-4 | Furan/Substituted Aryl/Amino | Crucial for target binding and pharmacological profile. | durham.ac.ukderpharmachemica.com |
| C-7 | Chloro/Phenoxy | Influences electronic properties and can be critical for antimalarial activity. | nih.gov |
The planarity of the quinoline ring system and the extent of its conjugation with the substituent at the C-4 position are significant factors influencing the biological activity of this compound analogues. The quinoline core is an aromatic, and therefore planar, system. This planarity is often crucial for intercalation into DNA or for fitting into the flat binding pockets of certain enzymes.
The introduction of the furan ring at the C-4 position extends the conjugated system of the molecule. This extended π-system can participate in π-π stacking interactions with aromatic amino acid residues in the binding site of a target protein. The degree of planarity between the quinoline and furan rings can affect the strength of these interactions. Computational studies can predict the preferred dihedral angle between the two rings, and this can be correlated with biological activity. For instance, a more planar conformation might lead to better stacking and higher affinity for the target.
Furthermore, the extended conjugation affects the electronic properties of the molecule, including its HOMO-LUMO gap and dipole moment, which can be important for its reactivity and interaction with biological macromolecules.
Hydrophobicity and lipophilicity are critical physicochemical properties that play a significant role in the biological activity of this compound analogues. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its ability to cross cell membranes and interact with its biological target.
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar one. In the context of drug design, an optimal level of lipophilicity is often sought. If a compound is too hydrophilic, it may have difficulty crossing lipid-rich biological membranes, such as the cell membrane. Conversely, if it is too lipophilic, it may be poorly soluble in aqueous environments like the bloodstream and may be more susceptible to metabolic breakdown.
| Compound Class | Lipophilicity (logP) Range | Correlation with Biological Activity | Reference |
| Quinoline-1,4-quinone hybrids | 1.65 - 5.06 | Introduction of a nitrogen atom generally reduces lipophilicity. | mdpi.com |
| Substituted 4-aminoquinolines | Varies | Bulky groups with optimal lipophilicity at the side chain may be required for antimalarial activity. | derpharmachemica.com |
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize drug-like properties of a lead compound, such as potency, selectivity, and metabolic stability, while maintaining its primary biological activity. nih.gov This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties.
In the context of this compound, several bioisosteric replacement strategies can be envisioned for scaffold optimization. For example, the furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole, or even with a phenyl ring. Such replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to improved pharmacological properties. Quantum mechanical calculations have shown that furan and carboxylic acid can be considered bioisosteres in certain contexts. nih.gov
In Silico ADMET Predictions for Preclinical Assessment
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction has become an indispensable tool in modern drug discovery. mdpi.com These computational models allow for the early assessment of the drug-like properties of compounds, helping to identify candidates with a higher probability of success in later stages of preclinical and clinical development. For analogues of this compound, in silico ADMET predictions can provide valuable insights into their potential as therapeutic agents.
These predictive models are built using large datasets of compounds with known ADMET properties and employ a variety of algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning approaches. By analyzing the chemical structure of a new analogue, these models can estimate a range of properties, including its likely route of absorption, its distribution in the body, its metabolic fate, and its potential for toxicity.
Gastrointestinal Absorption: For orally administered drugs, efficient absorption from the gastrointestinal (GI) tract is a prerequisite for therapeutic efficacy. In silico models can predict the likelihood of good GI absorption based on a compound's physicochemical properties, such as its lipophilicity, molecular weight, and number of hydrogen bond donors and acceptors. For instance, a study on 7-chloro-4-(phenylselanyl) quinoline analogues predicted that most of the compounds would have good gastrointestinal absorption, with the exception of a derivative with two trifluoromethyl groups. nih.gov
Blood-Brain Barrier Penetration: The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). For compounds intended for peripheral targets, BBB penetration is generally undesirable as it can lead to CNS side effects. In silico models can predict the BBB penetration propensity of a compound based on factors such as its size, polarity, and ability to act as a substrate for efflux transporters at the BBB. The same study on 7-chloro-4-(phenylselanyl) quinoline analogues predicted that most of the compounds would be able to penetrate the BBB, with the exception of the bis-trifluoromethyl and a seleninic acid derivative. nih.gov These predictions are valuable for guiding the design of this compound analogues with the desired CNS penetration profile.
| Compound Analogue | Predicted Gastrointestinal Absorption | Predicted Blood-Brain Barrier Penetration | Reference |
| 7-chloro-4-[(4-fluorophenyl) selanyl]quinoline | High | Yes | nih.gov |
| 7-chloro-4-{[3-(trifluoromethyl)phenyl] selanyl} quinoline | High | Yes | nih.gov |
| 4-((3,5-Bis(trifluoromethyl)phenyl) selanyl)-7-chloroquinoline | Low | No | nih.gov |
| 7-chloro-4-[(2,4,6-trimethylphenyl)selanyl]quinoline | High | Yes | nih.gov |
| 7-chloroquinoline-4-seleninic acid | High | No | nih.gov |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Good | Yes | mdpi.com |
Microsomal Stability and Metabolic Fate
Computational models predict that the metabolic fate of quinoline derivatives is often dictated by cytochrome P450 (CYP) enzymes. Potential metabolic transformations for a molecule like this compound could include:
Oxidation: The quinoline and furan rings are susceptible to hydroxylation at various positions. The aromatic rings can undergo epoxidation, followed by hydrolysis to form dihydrodiols.
Dehalogenation: The chloro-substituent at the 7-position of the quinoline ring could be a site for metabolic dehalogenation, although this is generally a less common pathway for aryl chlorides compared to other metabolic reactions.
Ring Opening: The furan moiety may undergo oxidative ring cleavage.
The prediction of specific metabolites and the rate of metabolism would require dedicated in silico metabolite identification studies and simulations of interactions with CYP enzyme active sites. For related quinoline derivatives, studies have utilized computational tools to predict sites of metabolism, which helps in designing molecules with improved metabolic stability.
Drug-likeness and Pharmacokinetic Profiles
The "drug-likeness" of a compound is a qualitative concept used to evaluate its potential to be an orally active drug. This is often assessed using computational models that calculate various physicochemical properties and compare them to established criteria, such as Lipinski's Rule of Five.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for novel compounds are standard practice in early-phase drug discovery. For a series of related 6-chloro-2-(furan-2-yl)-quinoline derivatives coupled with a 1,2,4-triazole (B32235) moiety, in silico ADMET profiles were generated to predict their pharmacokinetic properties and toxicity. nih.gov These studies typically evaluate parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for plasma protein binding.
For this compound, a predictive analysis would likely involve the calculation of the following parameters:
| Property | Predicted Value/Classification | Significance |
| Molecular Weight | Value would be calculated | Influences absorption and diffusion. |
| LogP | Value would be calculated | Measures lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Donors | Value would be calculated | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | Value would be calculated | Affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Value would be calculated | Predicts cell permeability and oral bioavailability. |
| Human Intestinal Absorption (HIA) | Predicted percentage | Estimates the extent of absorption from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Yes/No or quantitative prediction | Indicates potential for central nervous system effects. |
Without specific computational analysis performed on this compound, the exact values for the table above cannot be provided. However, the general approach illustrates how computational tools are applied to assess the pharmacokinetic viability of such compounds early in the research and development process.
Preclinical Pharmacological Evaluation and Translational Potential
In Vitro and In Vivo Preclinical Efficacy and Safety Assessment
The preclinical assessment of a new chemical entity is a critical step in drug development, aimed at establishing its preliminary efficacy and safety profile before any human trials.
Evaluation in Disease-Specific Animal Models
For many 7-chloroquinoline (B30040) derivatives, preclinical efficacy is often evaluated in rodent models of infectious diseases and inflammatory conditions.
Rodent Malaria Models: A primary application for 7-chloroquinoline compounds is the treatment of malaria. biointerfaceresearch.comnih.gov Novel analogues are frequently tested in mice infected with Plasmodium species to assess their ability to reduce parasitemia and improve survival. nih.gov
Atopic Dermatitis Models: Some quinoline (B57606) derivatives have been investigated for their anti-inflammatory properties. For instance, related compounds have been evaluated in mouse models of atopic dermatitis to determine their effectiveness in reducing skin inflammation and other symptoms.
Assessment of Safety Index and Selectivity against Normal Cell Lines
A crucial aspect of preclinical evaluation is determining a compound's therapeutic window—the range between the effective dose and the dose at which toxicity occurs.
Cytotoxicity Screening: The safety of new compounds is initially assessed through in vitro cytotoxicity assays against various human cancer cell lines and, importantly, against non-cancerous (normal) cell lines. nih.govnih.gov This helps to establish a preliminary safety index and the compound's selectivity for pathological cells over healthy ones. nih.gov For example, studies on 7-chloro-(4-thioalkylquinoline) derivatives have shown varying degrees of cytotoxicity against different cell lines. nih.gov
Oral Bioavailability and In Vivo Pharmacokinetic Characterization
The administration route and the body's handling of a drug are key determinants of its clinical utility.
Pharmacokinetic Studies: Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies determine factors like oral bioavailability, which is a desirable characteristic for patient convenience. While specific data for 7-Chloro-4-(furan-3-yl)quinoline is unavailable, research on other 7-chloroquinoline-based compounds has included predictions of oral bioavailability as a key step in their development. mdpi.com
Rational Design of Combination Therapies
To enhance efficacy and combat drug resistance, novel compounds are often evaluated in combination with existing therapeutic agents.
Exploration of Synergistic Effects with Established Therapeutic Agents
Combining drugs can lead to a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects. This can allow for lower doses of each drug, potentially reducing side effects. The 7-chloroquinoline scaffold is a component of several established drugs, and new derivatives are often designed with combination therapy in mind.
Chemosensitizing Properties and Resistance Reversal Strategies
A significant challenge in treating diseases like cancer and malaria is the development of drug resistance.
Resistance Reversal: Some 7-chloroquinoline derivatives have been investigated for their potential to act as chemosensitizers. mdpi.com This means they can make resistant cells sensitive to existing drugs. This is a key strategy in overcoming drug resistance, a major hurdle in malaria chemotherapy.
Drug Repurposing Strategies for this compound Analogues
Drug repurposing, the strategy of identifying new therapeutic uses for existing or failed drugs, offers a significant advantage in drug development by circumventing the lengthy and costly initial stages of discovery. nih.gov The quinoline scaffold, a privileged structure in medicinal chemistry, is an ideal candidate for such strategies due to the wide range of biological activities exhibited by its derivatives. orientjchem.orgwisdomlib.org Many approved drugs are based on the quinoline core, and their established safety profiles provide a solid foundation for exploring new indications. nih.govnih.gov Analogues of 7-chloroquinoline, in particular, have been the focus of extensive research, leading to their investigation in therapeutic areas far beyond their original applications. nih.govnih.gov
The core principle behind repurposing these analogues lies in their diverse mechanisms of action, which can include the modulation of lysosomal pH, inhibition of key enzymes, and interference with cellular signaling pathways. nih.gov Researchers leverage the synthetic versatility of the quinoline ring to create libraries of structurally diverse compounds, which can then be screened for new biological activities. frontiersin.org This approach has led to the identification of potent activities for 7-chloroquinoline analogues in oncology, virology, and even in mitigating the side effects of other treatments.
Key research findings have demonstrated the potential of repurposing specific 7-chloroquinoline analogues:
Antiviral Applications: Following the outbreak of SARS-CoV-2, significant efforts were made to repurpose existing drugs. nih.gov Analogues of chloroquine (B1663885), a well-known 7-chloroquinoline derivative, were investigated. A novel compound, 4-((7-chloroquinolin-4-yl)amino)phenol , was designed and synthesized as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net This analogue demonstrated a predicted IC₅₀ value of 12 nM and showed a significantly safer cytotoxicity profile compared to chloroquine in vitro. nih.govresearchgate.net
Anticancer Therapy: The 7-chloroquinoline moiety is a pharmacophore for several compounds being explored as anticancer agents. mdpi.com Derivatives of 7-Chloro-4-(piperazin-1-yl)quinoline (B128142) were synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key target in cancer therapy. nih.gov One potent derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) , exhibited an IC₅₀ of 1.38 µM against VEGFR-II and showed significant cytotoxicity against human breast cancer (MCF-7) cells. nih.gov Similarly, novel hybrids of 7-chloro-4-aminoquinoline-benzimidazole have been developed and shown to possess antiproliferative activity against various tumor cell lines. mdpi.com
Mitigation of Chemotherapy-Induced Toxicity: An innovative application involves using a 7-chloroquinoline analogue to counteract the adverse effects of chemotherapy. The organoselenium compound 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) was investigated for its ability to protect against oxaliplatin-induced liver damage. nih.gov Studies showed that 4-PSQ reduced markers of liver injury and oxidative stress in mice treated with oxaliplatin (B1677828), suggesting its potential as an adjunctive therapy in cancer treatment. nih.gov
Anti-aging and Oxidative Stress: The antioxidant properties of 7-chloroquinoline analogues have opened another avenue for repurposing. The same compound, 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) , was studied for its effects on age-related oxidative damage. nih.gov Research indicated that 4-PSQ could restore redox homeostasis and selenium levels in aged rats, positioning it as a potential candidate for managing age-related conditions. nih.gov
The table below summarizes the research findings for these repurposed analogues.
| Analogue | Original/Parent Class | Repurposed Therapeutic Area | Key Research Finding | Reference(s) |
| 4-((7-chloroquinolin-4-yl)amino)phenol | 4-Aminoquinoline (B48711) (Chloroquine analogue) | Antiviral (SARS-CoV-2) | Predicted IC₅₀ of 12 nM against Mpro; less cytotoxic than chloroquine. | nih.gov, researchgate.net |
| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | 7-Chloro-4-(piperazin-1-yl)quinoline | Anticancer (VEGFR-II inhibitor) | IC₅₀ of 1.38 µM against VEGFR-II; potent cytotoxicity against MCF-7 cells. | nih.gov |
| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) | Organoselenium-quinoline | Hepatoprotection | Attenuated oxaliplatin-induced liver damage and reduced oxidative stress. | nih.gov |
| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) | Organoselenium-quinoline | Anti-aging | Restored redox balance and selenium levels in aged rats. | nih.gov |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | 4-Aminoquinoline | Anticancer | Demonstrated antiproliferative activity against various tumor cell lines. | mdpi.com |
Translational Prospects in Clinical Drug Development
The journey from a promising preclinical compound to a clinically approved drug is fraught with challenges, yet analogues of this compound exhibit several characteristics that enhance their translational prospects. The quinoline nucleus is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.govresearchgate.net This history of clinical use provides a wealth of information on the general behavior of quinoline compounds in humans, potentially streamlining aspects of the development process.
The translational potential of these analogues is supported by robust preclinical data demonstrating not only efficacy but also favorable characteristics for further development. For instance, the development of 4-((7-chloroquinolin-4-yl)amino)phenol as a potential COVID-19 therapeutic involved not just demonstrating its inhibitory activity but also showing it had a safer cytotoxicity profile than its parent compound, chloroquine. nih.govresearchgate.net Furthermore, its successful incorporation into a polycaprolactone-based nanoparticle system highlights a viable strategy for drug delivery, which is a critical consideration for clinical translation. researchgate.net
In the realm of oncology, the targeted nature of newly developed analogues strengthens their clinical prospects. The 7-Chloro-4-(piperazin-1-yl)quinoline derivative 4q was not only shown to be cytotoxic to cancer cells but was also confirmed to inhibit a specific, clinically relevant target (VEGFR-II). nih.gov This mechanism-based approach is highly valued in modern drug development, as it allows for patient selection and biomarker strategies in future clinical trials. Several quinoline-based anticancer agents are already undergoing clinical evaluation, setting a clear precedent for this class of compounds. researchgate.net
The prospects for clinical development are further enhanced by in silico and in vitro ADME (absorption, distribution, metabolism, and excretion) predictions. mdpi.com Early assessment of properties like drug-likeness can help prioritize candidates that are more likely to succeed in the complex biological environment of the human body. mdpi.com The successful synthesis of various hybrid molecules, such as quinoline-triazole and quinoline-benzimidazole hybrids, demonstrates the chemical tractability and adaptability of the 7-chloroquinoline scaffold, allowing for fine-tuning of properties to optimize for clinical success. mdpi.commdpi.com The potential use of 7-chloro-4-(phenylselanyl) quinoline as an adjunct to chemotherapy also represents a promising translational avenue, addressing the significant unmet need of managing treatment-related toxicity. nih.gov
The table below outlines the translational potential for several 7-chloroquinoline analogues based on preclinical evidence.
| Compound/Analogue Class | Targeted Disease/Indication | Key Preclinical Evidence Supporting Translation | Potential Clinical Outlook | Reference(s) |
| 4-((7-chloroquinolin-4-yl)amino)phenol | Antiviral (COVID-19) | Potent Mpro inhibition, lower cytotoxicity than chloroquine, successful nanoparticle formulation. | Development as a safer alternative to repurposed antimalarials for viral diseases. | nih.gov, researchgate.net |
| 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives | Cancer (e.g., Breast Cancer) | Specific inhibition of VEGFR-II, potent in vitro cytotoxicity against cancer cell lines. | Progression to in vivo studies and potential clinical trials as a targeted cancer therapeutic. | nih.gov |
| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) | Chemotherapy-Induced Hepatotoxicity | Demonstrated protection against liver damage from oxaliplatin in animal models. | Development as an adjunctive therapy to improve the tolerability of chemotherapy regimens. | nih.gov |
| 7-chloro-4-aminoquinoline-benzimidazole Hybrids | Cancer | Good antiproliferative activity, favorable in silico ADME predictions. | Lead optimization for improved potency and selectivity, followed by in vivo efficacy studies. | mdpi.com |
Challenges and Future Research Directions in 7 Chloro 4 Furan 3 Yl Quinoline Research
The development of quinoline-based therapeutic agents is an active and evolving field in medicinal chemistry. The 7-chloroquinoline (B30040) scaffold, in particular, is a core component of several established drugs, and its hybridization with other pharmacophores like furan (B31954) rings presents promising avenues for new drug discovery. nih.govresearchgate.netmdpi.com However, the journey from a promising compound like 7-chloro-4-(furan-3-yl)quinoline to a clinical candidate is fraught with challenges. Overcoming these hurdles requires innovative strategies in drug design, synthesis, and biological evaluation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the furan-3-yl group at the 4-position of the quinoline scaffold?
- The synthesis of quinoline derivatives with heterocyclic substituents (e.g., furan) typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For example, highlights the use of regioselective alkylation and click chemistry for modifying quinoline esters . Adapting such methods, researchers could explore Suzuki-Miyaura coupling between 4-chloroquinoline intermediates and furan-3-yl boronic acids. Solvent selection (e.g., DMSO for thermal stability) and catalysts (e.g., Pd(PPh₃)₄) are critical for optimizing yields .
Q. How can the purity and structural integrity of 7-Chloro-4-(furan-3-yl)quinoline be validated during synthesis?
- High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as noted in for related quinoline esters (≥95% purity criteria) . Structural confirmation should combine nuclear magnetic resonance (NMR, ¹H/¹³C) and high-resolution mass spectrometry (HRMS). X-ray crystallography (as in ) is advised for resolving regiochemical ambiguities in the furan substitution pattern .
Q. What safety precautions are essential when handling intermediates like 4-chloroquinoline derivatives?
- Safety data sheets for analogous compounds (e.g., ) emphasize using personal protective equipment (PPE), fume hoods, and avoiding inhalation/contact. Chlorinated quinolines may release toxic HCl fumes under heating; neutralization traps and proper ventilation are mandatory .
Advanced Research Questions
Q. How does solvent polarity influence the regioselectivity of furan-3-yl substitution on the quinoline core?
- demonstrates that solvent choice (e.g., polar aprotic DMSO vs. less polar THF) significantly impacts reaction pathways. For instance, DMSO promotes N-alkylation over O-alkylation in quinolone esters due to its stabilizing effect on transition states . Researchers should conduct kinetic studies and DFT calculations to map solvent effects on the electrophilic aromatic substitution mechanism.
Q. How can contradictory data on reaction yields for chloroquinoline derivatives be resolved?
- Discrepancies in reported yields (e.g., vs. 7) often arise from subtle differences in catalysts, temperature, or moisture sensitivity. Systematic optimization via Design of Experiments (DoE) is recommended. For example, magnesium-ammonium chloride systems ( ) may require anhydrous conditions, while Bu₄NI () enhances iodide-mediated activation .
Q. What methodologies are suitable for probing the structure-activity relationship (SAR) of this compound in antimicrobial assays?
- and suggest evaluating bioactivity through minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Advanced SAR studies should incorporate molecular docking (targeting DNA gyrase) and metabolomics to identify off-target effects. Derivatives with triazole or thiazeto moieties () show enhanced activity, guiding functionalization strategies .
Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the crystallographic packing and solubility of this compound?
- ’s crystal structure analysis of a related fluoroquinolone reveals C–H⋯O and C–H⋯Cl interactions that influence packing density. Pair distribution function (PDF) analysis or Hirshfeld surface calculations can correlate these interactions with solubility profiles, aiding formulation design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
